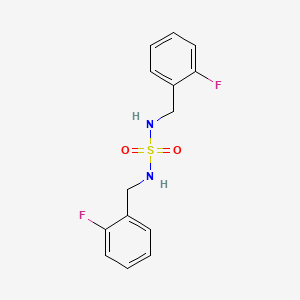

N,N'-bis(2-fluorobenzyl)sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-bis(2-fluorobenzyl)sulfamide” is a chemical compound with the molecular formula C14H14F2N2O2S and a molecular weight of 312.33 .

Synthesis Analysis

The synthesis of unsymmetrical sulfamides, such as “N,N’-bis(2-fluorobenzyl)sulfamide”, has been achieved via Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides, a virtually unknown type of polymer despite their potential utility in non-covalent dynamic networks .Molecular Structure Analysis

The molecular structure of “N,N’-bis(2-fluorobenzyl)sulfamide” consists of a sulfamide core with two 2-fluorobenzyl groups attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(2-fluorobenzyl)sulfamide” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N,N’-bis(2-fluorobenzyl)sulfamide, focusing on six unique fields:

Medicinal Chemistry

N,N’-bis(2-fluorobenzyl)sulfamide has shown potential in medicinal chemistry due to its ability to act as a hydrogen-bond donor and acceptor. This property makes it a valuable scaffold for designing new drugs, particularly in the development of enzyme inhibitors and receptor antagonists. Its unique structure allows for the modulation of biological activity, making it a promising candidate for therapeutic applications .

Catalysis

In the field of catalysis, N,N’-bis(2-fluorobenzyl)sulfamide has been utilized as a ligand in metal-catalyzed reactions. For instance, its complex with zinc (Zn(II)) has been applied in nitroaldol reactions, demonstrating high efficiency and selectivity . This application highlights its potential in facilitating various organic transformations, which are crucial in the synthesis of fine chemicals and pharmaceuticals.

Anion-Binding Catalysis

The compound’s ability to form strong hydrogen bonds makes it suitable for anion-binding catalysis. This involves the stabilization of anionic intermediates or transition states in chemical reactions, thereby enhancing reaction rates and selectivity. Such applications are particularly relevant in the synthesis of complex organic molecules and in the development of new catalytic processes .

Crystal Engineering

N,N’-bis(2-fluorobenzyl)sulfamide has been studied for its crystal structure, which is important in the field of crystal engineering. Understanding its crystallographic properties can aid in the design of new materials with desired physical and chemical properties. This knowledge is essential for applications in pharmaceuticals, where crystal form can influence drug solubility and stability .

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O2S/c15-13-7-3-1-5-11(13)9-17-21(19,20)18-10-12-6-2-4-8-14(12)16/h1-8,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPCSZSNRBSXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(2-fluorobenzyl)sulfamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)

![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)

![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)

![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)

![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)